molecular formula C18H13Cl2NO2 B5736986 N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide

N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide

Cat. No.: B5736986
M. Wt: 346.2 g/mol
InChI Key: VXXGIHMOFIOOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. Diclofenac is commonly used to treat various conditions, including arthritis, back pain, and migraine headaches.

Mechanism of Action

The mechanism of action of Diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a range of biochemical and physiological effects, including reducing inflammation, pain, and fever. Diclofenac is a potent inhibitor of COX enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain. Diclofenac can also reduce fever by inhibiting the production of prostaglandins in the hypothalamus, a region of the brain that regulates body temperature.

Advantages and Limitations for Lab Experiments

The advantages of using Diclofenac in lab experiments include its potent anti-inflammatory and analgesic properties, making it a valuable tool for studying inflammation and pain. Diclofenac is also widely available and relatively inexpensive, making it accessible to researchers. However, the limitations of using Diclofenac in lab experiments include its potential for toxicity and side effects, which can affect experimental outcomes. Additionally, Diclofenac can interact with other drugs and compounds, leading to potential confounding effects.

Future Directions

For research on Diclofenac include investigating its potential for use in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, research could focus on developing new formulations of Diclofenac that are more effective and have fewer side effects. Finally, research could explore the mechanisms of action of Diclofenac in more detail, providing insights into the underlying processes of inflammation and pain.

Synthesis Methods

The synthesis of Diclofenac involves the reaction of 2-(2-naphthyloxy)acetic acid with thionyl chloride to form 2-(2-naphthyloxy)acetyl chloride, which is then reacted with 3,5-dichloroaniline to form Diclofenac. The synthesis of Diclofenac is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.

Scientific Research Applications

Diclofenac is widely used in scientific research to study the mechanisms of inflammation and pain. Diclofenac is a potent inhibitor of COX enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce inflammation and pain, making it a valuable tool for studying these processes.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2/c19-14-8-15(20)10-16(9-14)21-18(22)11-23-17-6-5-12-3-1-2-4-13(12)7-17/h1-10H,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXGIHMOFIOOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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